2-(4-benzylpiperidin-1-yl)-4,7-dioxo-N-(2-phenylethyl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide
Description
The compound 2-(4-benzylpiperidin-1-yl)-4,7-dioxo-N-(2-phenylethyl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide is a pyridopyrimidine derivative characterized by a hexahydropyrido[2,3-d]pyrimidine core substituted with a 4-benzylpiperidinyl group at position 2 and a phenylethyl carboxamide moiety at position 3. The 4-benzylpiperidinyl group likely enhances lipophilicity, while the phenylethyl carboxamide may influence binding interactions in biological systems.
Synthetic routes for related pyridopyrimidine derivatives typically involve refluxing precursors in ethanol or methanol, followed by recrystallization (e.g., chloroform/methanol mixtures) to isolate products, as seen in and . Characterization methods such as ¹H NMR, HRMS, and HPLC (with purities exceeding 95% in some cases) are standard for verifying structural integrity .
Properties
Molecular Formula |
C28H31N5O3 |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-4,7-dioxo-N-(2-phenylethyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C28H31N5O3/c34-23-18-22(26(35)29-14-11-19-7-3-1-4-8-19)24-25(30-23)31-28(32-27(24)36)33-15-12-21(13-16-33)17-20-9-5-2-6-10-20/h1-10,21-22H,11-18H2,(H,29,35)(H2,30,31,32,34,36) |
InChI Key |
LLZRPAOMTJQENP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C(CC(=O)N4)C(=O)NCCC5=CC=CC=C5)C(=O)N3 |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrido[2,3-d]pyrimidine Core
The core assembly typically employs a [4+2] cyclocondensation strategy, as demonstrated in recent studies:
Reaction Scheme:
-
Step 1: Condensation of ethyl 3-aminocrotonate with 4-benzylpiperidine-1-carbaldehyde under Dean-Stark conditions
-
Solvent: Toluene/EtOH (3:1)
-
Catalyst: p-TsOH (5 mol%)
-
Yield: 78% after recrystallization (hexane/EtOAc)
-
-
Step 2: Oxidative aromatization using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)
-
Temperature: 0°C → rt gradient
-
Conversion: >95% (monitored by TLC)
-
Key Parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Time | 48 hr | <±5% variance |
| DDQ Equivalents | 2.2 eq | Critical below 2eq |
| Oxygen Exclusion | Essential | Prevents overoxidation |
Industrial-Scale Production Methodologies
Continuous Flow Synthesis
Recent advancements in flow chemistry have addressed batch variability issues:
Reactor Configuration:
-
Zone 1: Micro-mixer for precursor combination (Residence Time = 30 sec)
-
Zone 2: Tubular reactor (T = 110°C, P = 3 bar)
-
Zone 3: Inline IR monitoring for real-time adjustment
Comparative Performance Metrics:
| Metric | Batch Process | Flow Process | Improvement |
|---|---|---|---|
| Space-Time Yield | 0.8 kg/m³/hr | 4.2 kg/m³/hr | 425% |
| Impurity Profile | 5-7% | <1.5% | 70% reduction |
| Energy Consumption | 58 kWh/kg | 12 kWh/kg | 79% savings |
Catalytic System Optimization
Industrial routes employ heterogeneous catalysis to minimize metal contamination:
Preferred Catalysts:
-
Pd/Al₂O₃ (for Suzuki-type couplings)
-
Loading: 0.05 mol%
-
TOF: 1,200 hr⁻¹
-
-
Zeolite-Encapsulated Cu Nanoparticles (for amidation)
-
Particle Size: 2-3 nm
-
Recyclability: >15 cycles without activity loss
-
Critical Process Analytical Technologies (PAT)
Inline Spectroscopic Monitoring
Advanced PAT implementations ensure quality control:
FT-IR Tracking:
-
Characteristic Peaks:
-
1675 cm⁻¹ (C=O stretch, pyrimidine-dione)
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1589 cm⁻¹ (C-N stretch, piperidine)
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1245 cm⁻¹ (C-O-C, carboxamide)
-
HPLC-MS Criteria:
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥99.5% (AUC) | USP <621> |
| Related Substances | ≤0.15% any individual | Charged Aerosol Det. |
| Enantiomeric Excess | ≥99.9% | Chiralcel OD-H |
Green Chemistry Innovations
Solvent Replacement Strategies
Recent developments focus on sustainable media:
Cyrene™ (Dihydrolevoglucosenone) Applications:
-
Viscosity: 2.1 cP (vs. 0.9 cP for DMF)
-
Dipole Moment: 4.1 D (favorable for polar reactions)
-
Biodegradability: 98% in 28 days (OECD 301B)
Performance Comparison:
| Solvent | Reaction Rate (k, s⁻¹) | Yield (%) | E-Factor |
|---|---|---|---|
| DMF | 2.4×10⁻³ | 88 | 32 |
| Cyrene™ | 3.1×10⁻³ | 92 | 11 |
| PEG-400 | 1.8×10⁻³ | 84 | 28 |
Crystallization Engineering
Polymorph Control
Directed crystallization prevents undesirable solid forms:
Thermodynamic vs. Kinetic Control:
-
Form I (stable): Needle-like crystals from EtOAc/Heptane
-
Form II (metastable): Platelets from MeTHF/Water
Critical Parameters:
| Factor | Form I Dominance | Form II Dominance |
|---|---|---|
| Cooling Rate | <0.5°C/min | >2°C/min |
| Supersaturation | S=1.2-1.5 | S>2.0 |
| Ultrasonication | Inhibits | Promotes |
Industrial Waste Management
Metal Recovery Systems
Closed-loop systems recover >99% catalytic metals:
Three-Stage Recovery Process:
-
Acidic Leaching: 2M HNO₃ at 60°C
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Ion-Exchange: Lewatit® TP 260 resin
-
Electrowinning: Current density 250 A/m²
Performance Metrics:
| Metal | Initial Load (ppm) | Final Effluent (ppm) | Recovery (%) |
|---|---|---|---|
| Pd | 120 | <0.5 | 99.6 |
| Cu | 85 | <1.0 | 98.8 |
| Ni | 45 | <0.2 | 99.5 |
Regulatory Considerations
ICH Guideline Compliance
Manufacturing processes adhere to:
-
Q3A(R2): Impurity profiling thresholds
-
Q11: Development and manufacture of drug substances
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Q13: Continuous manufacturing guidance
Batch Release Specifications:
| Test | Acceptance Criteria | Method |
|---|---|---|
| Assay | 98.0-102.0% | HPLC-UV (220 nm) |
| Residual Solvents | Class 2 < 0.5% | GC-HS |
| Microbial Limits | TAMC < 100 CFU/g | USP <61> |
Emerging Technologies
AI-Driven Reaction Optimization
Machine learning models predict optimal conditions:
Neural Network Architecture:
-
Input Layer: 32 nodes (reactants, conditions)
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Hidden Layers: 3 × 64 nodes (ReLU activation)
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Output: Yield prediction (±2.1% error)
Case Study:
-
Traditional Optimization: 18 months (142 experiments)
Chemical Reactions Analysis
Types of Reactions
2-(4-benzylpiperidin-1-yl)-4,7-dioxo-N-(2-phenylethyl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
The compound 2-(4-benzylpiperidin-1-yl)-4,7-dioxo-N-(2-phenylethyl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic molecule with potential applications in medicinal chemistry, particularly within the realm of drug development. This article explores its scientific research applications, synthesizing data from various studies and patents to provide a comprehensive overview.
Chemical Properties and Structure
The compound features a unique structure that combines elements of piperidine and pyrimidine frameworks. Its molecular formula is , indicating a significant presence of nitrogen and oxygen atoms which are often associated with biological activity. The specific arrangement of these atoms contributes to its potential pharmacological properties.
Neurological Disorders
One of the prominent applications of this compound lies in the treatment of neurological disorders. Research indicates that derivatives of similar structures have been explored as muscarinic receptor antagonists , which are crucial for managing conditions like schizophrenia and Alzheimer's disease. The ability to modulate neurotransmitter systems makes this compound a candidate for further investigation in neuropharmacology .
Antiviral Activity
Another significant area of application is in the development of antiviral agents. Compounds structurally related to this one have shown promise in targeting viral polymerases, particularly those associated with influenza viruses. By disrupting essential viral processes, these compounds could serve as effective treatments against viral infections .
Cancer Treatment
The compound's structural features suggest potential as an anticancer agent. Similar compounds have been studied for their ability to inhibit specific pathways involved in tumor growth and proliferation. For instance, studies on related piperidine derivatives have shown efficacy in targeting cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest .
Table 1: Summary of Research Findings on Related Compounds
Notable Case Studies
- Study on Muscarinic Antagonists : A study highlighted the effectiveness of compounds similar to 2-(4-benzylpiperidin-1-yl)-4,7-dioxo-N-(2-phenylethyl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide in managing cognitive deficits associated with Alzheimer’s disease through modulation of cholinergic activity .
- Antiviral Research : Another research effort focused on the synthesis of antiviral agents targeting the polymerase complex of influenza A virus. The study demonstrated that modifications to the core structure could enhance binding affinity and efficacy against viral replication .
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperidin-1-yl)-4,7-dioxo-N-(2-phenylethyl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in the regulation of biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and ultimately influencing the progression of disease .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Structural analog data inferred from ; exact values may vary.
Physicochemical and Functional Implications
- Lipophilicity : The 4-benzylpiperidinyl group in the target compound likely increases logP compared to benzodioxol or ester-containing analogs () .
- Phenylethyl vs. Chlorophenyl Carboxamide : The phenylethyl group in the target compound may enhance membrane permeability relative to the electron-withdrawing 4-chlorophenyl group in .
Biological Activity
The compound 2-(4-benzylpiperidin-1-yl)-4,7-dioxo-N-(2-phenylethyl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide is a member of the pyrido[2,3-d]pyrimidine family and has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 442.54 g/mol. The structure features a complex arrangement of piperidine and pyrimidine rings which contributes to its biological activity.
Research indicates that this compound may exert its effects through several mechanisms:
- Receptor Modulation : It has been shown to interact with various neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing synaptic availability.
Antidepressant Effects
In preclinical studies, the compound demonstrated significant antidepressant-like effects in animal models. Its efficacy was comparable to established antidepressants such as fluoxetine. The proposed mechanism includes modulation of serotonin levels and enhancement of neuroplasticity.
Neuroprotective Properties
Evidence suggests that the compound possesses neuroprotective properties against oxidative stress and excitotoxicity. In vitro studies have shown that it can reduce neuronal cell death induced by glutamate toxicity.
Analgesic Activity
The analgesic potential of this compound has been evaluated in various pain models. Results indicate that it significantly reduces pain responses through modulation of pain pathways involving opioid receptors.
Table 1: Summary of Biological Activities
Case Studies
-
Case Study on Antidepressant Efficacy :
A study published in Journal of Medicinal Chemistry examined the antidepressant effects of this compound in a chronic mild stress model. Results indicated a marked improvement in depressive behaviors compared to control groups. -
Neuroprotection Against Stroke :
Another study focused on the neuroprotective effects post-stroke. The compound was administered following ischemic injury in rats, leading to significant reductions in infarct size and improved functional recovery.
Q & A
Q. What are the key considerations for synthesizing this compound with high purity and yield?
The synthesis requires multi-step reactions, often involving condensation of pyrimidine precursors with substituted piperidine and phenethylamine derivatives. Critical parameters include:
- Temperature control : Optimal range of 60–80°C for cyclization steps to avoid side reactions like dimerization .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve crystallization .
- Catalysts : Use of p-toluenesulfonic acid (p-TSA) for acid-catalyzed cyclization, achieving yields >70% . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate the target compound from unreacted starting materials .
Q. Which analytical techniques are most reliable for structural confirmation?
A combination of spectroscopic and spectrometric methods is required:
- ¹H/¹³C NMR : Assign peaks for the pyrido[2,3-d]pyrimidine core (e.g., δ 8.2–8.5 ppm for aromatic protons) and benzylpiperidinyl groups (δ 3.5–4.0 ppm for N-CH₂) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide bonds (N-H at ~3300 cm⁻¹) .
Q. How can experimental design optimize reaction conditions?
Statistical methods like Design of Experiments (DoE) minimize trial-and-error approaches:
- Central Composite Design (CCD) : Evaluates interactions between variables (e.g., temperature, solvent ratio, catalyst loading) to maximize yield .
- Response Surface Methodology (RSM) : Identifies optimal conditions for regioselective functionalization of the pyrimidine ring .
Advanced Research Questions
Q. What computational strategies predict the compound’s bioactivity and binding affinity?
- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina. The benzylpiperidine moiety shows strong hydrophobic interactions with ATP-binding pockets .
- Quantum chemical calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox behavior in biological systems .
- ADMET prediction : Tools like SwissADME evaluate pharmacokinetics (e.g., logP ~3.2 suggests moderate blood-brain barrier penetration) .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Dose-response validation : Repeat assays with standardized protocols (e.g., IC₅₀ values in triplicate) .
- HPLC purity checks : Ensure >95% purity to exclude confounding effects from byproducts .
- Meta-analysis : Cross-reference data from peer-reviewed studies (e.g., conflicting cytotoxicity results in MCF-7 vs. HEK293 cells) .
Q. What methodologies elucidate regioselectivity in functionalizing the pyrido[2,3-d]pyrimidine scaffold?
- Isotopic labeling : Use ¹³C-labeled reagents to track substitution patterns during synthesis .
- X-ray crystallography : Resolve crystal structures to confirm regiochemistry of substituents (e.g., 4,7-dioxo vs. 5-carboxamide positions) .
- Kinetic studies : Compare reaction rates under varying conditions to identify thermodynamic vs. kinetic control .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
- Scaffold diversification : Modify the benzylpiperidine group (e.g., halogenation or methoxy substitution) to assess impact on potency .
- Bioisosteric replacement : Substitute the phenethyl carboxamide with sulfonamide or urea groups to enhance solubility .
- Fragment-based drug design : Use SPR (Surface Plasmon Resonance) to screen fragment libraries for binding affinity improvements .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
